N-[(4-bromophenyl)carbamothioyl]-2-(4-ethylphenoxy)acetamide
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Overview
Description
N-[(4-bromophenyl)carbamothioyl]-2-(4-ethylphenoxy)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a bromophenyl group, a carbamothioyl group, and an ethylphenoxy group attached to an acetamide backbone. Its unique structure makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)carbamothioyl]-2-(4-ethylphenoxy)acetamide typically involves a multi-step process. One common method includes the reaction of 4-bromoaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 2-(4-ethylphenoxy)acetic acid in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)carbamothioyl]-2-(4-ethylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
N-[(4-bromophenyl)carbamothioyl]-2-(4-ethylphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.
Medicine: Studied for its potential therapeutic effects against cancer and microbial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)carbamothioyl]-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets. In antimicrobial studies, it is believed to inhibit the biosynthesis of bacterial cell walls, leading to cell lysis. In anticancer research, the compound may interfere with cellular signaling pathways, inducing apoptosis in cancer cells. Molecular docking studies have shown that it binds effectively to certain protein receptors, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: Exhibits promising antimicrobial and antioxidant activities.
Uniqueness
N-[(4-bromophenyl)carbamothioyl]-2-(4-ethylphenoxy)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
CAS No. |
6978-24-1 |
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Molecular Formula |
C17H17BrN2O2S |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
N-[(4-bromophenyl)carbamothioyl]-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C17H17BrN2O2S/c1-2-12-3-9-15(10-4-12)22-11-16(21)20-17(23)19-14-7-5-13(18)6-8-14/h3-10H,2,11H2,1H3,(H2,19,20,21,23) |
InChI Key |
FYIQQRNBPUYRDS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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